Kinase Selectivity Advantage Over First-Generation p38α Inhibitors (Class-Level Inference)
The pyrazolyl-urea scaffold, as represented by the target compound, was specifically designed to overcome the toxicity and narrow selectivity of earlier p38 MAPK inhibitors such as SB203580 [1]. The patent discloses that compounds of this general formula exhibit a broader therapeutic window through selective inhibition of p38 MAPK isoforms (alpha, gamma, delta) and Src family kinases, while minimizing activity against a wide panel of off-target kinases and receptors [1]. No direct head-to-head quantitative data are publicly available for this specific compound against SB203580; the differentiation is based on the class-level property described for the patent's exemplified series.
| Evidence Dimension | Kinase selectivity profile |
|---|---|
| Target Compound Data | Expected to inhibit p38 MAPK isoforms and Src family kinases with reduced off-target activity, as per patent claims [1] |
| Comparator Or Baseline | SB203580 (p38α inhibitor) – known for narrow selectivity and toxicity profile in earlier clinical development [1] |
| Quantified Difference | Not available for this specific compound; patent claims improved therapeutic index for the class. |
| Conditions | Biochemical kinase inhibition assays and cellular mechanistic assays, as described in patent [1] |
Why This Matters
A compound designed for improved kinase selectivity reduces the risk of confounding biological results due to off-target effects, making it a more reliable tool for probing p38 MAPK-dependent inflammatory pathways.
- [1] US Patent 9,701,670 B2. Pyrazolyl-ureas as kinase inhibitors. RespiVert Ltd. Issued July 11, 2017. View Source
